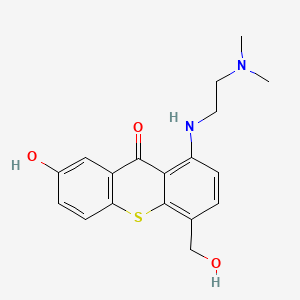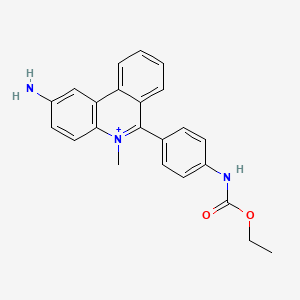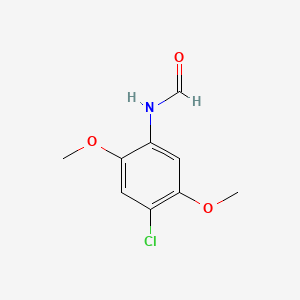
9H-Thioxanthen-9-one, 1-((2-(dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Thioxanthen-9-one, 1-((2-(dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)- is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields This compound features a thioxanthene core, which is a sulfur-containing heterocyclic structure, and is functionalized with multiple substituents, including a dimethylaminoethyl group, a hydroxy group, and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthen-9-one, 1-((2-(dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)- typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thioxanthene core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
The hydroxyl and hydroxymethyl groups are usually introduced through selective oxidation and reduction reactions. For instance, the hydroxyl group can be introduced by the reduction of a carbonyl group, while the hydroxymethyl group can be added through a hydroxymethylation reaction using formaldehyde or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency. Purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and hydroxymethyl groups, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the dimethylaminoethyl group, where it can be replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Catalysts: Acidic or basic catalysts, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
Chemistry
In chemistry, 9H-Thioxanthen-9-one, 1-((2-(dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging techniques and the study of biological processes at the molecular level.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In industrial applications, the compound’s reactivity and functional groups make it suitable for use in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations allows for the creation of materials with desired properties.
Mécanisme D'action
The mechanism of action of 9H-Thioxanthen-9-one, 1-((2-(dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)- involves its interaction with molecular targets through its functional groups. The dimethylaminoethyl group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl and hydroxymethyl groups can form hydrogen bonds and undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Thioxanthen-9-one, 1-((2-(diethylamino)ethyl)amino)-4-(hydroxymethyl)-: Similar structure with a diethylaminoethyl group instead of a dimethylaminoethyl group.
9H-Thioxanthen-9-one, 2-(1-methylethyl)-: Features an isopropyl group instead of the dimethylaminoethyl group.
9H-Thioxanthen-9-one, 1-((2-(dimethylamino)ethyl)amino)-4-nitro-: Contains a nitro group, which significantly alters its reactivity and applications.
Uniqueness
The uniqueness of 9H-Thioxanthen-9-one, 1-((2-(dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)- lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of both hydroxyl and hydroxymethyl groups, along with the dimethylaminoethyl moiety, allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
86455-91-6 |
|---|---|
Formule moléculaire |
C18H20N2O3S |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
1-[2-(dimethylamino)ethylamino]-7-hydroxy-4-(hydroxymethyl)thioxanthen-9-one |
InChI |
InChI=1S/C18H20N2O3S/c1-20(2)8-7-19-14-5-3-11(10-21)18-16(14)17(23)13-9-12(22)4-6-15(13)24-18/h3-6,9,19,21-22H,7-8,10H2,1-2H3 |
Clé InChI |
YDQFGJFCLNZQJY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC1=C2C(=C(C=C1)CO)SC3=C(C2=O)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Methyl(prop-2-enyl)phosphoryl]prop-1-ene](/img/structure/B12808248.png)


![4-[4-[2-chloroethyl(2-fluoroethyl)amino]phenyl]butanoic acid](/img/structure/B12808256.png)
![2-cyclopentyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12808262.png)









